(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is substituted with a cyclopentylamino group and a hydroxyl group. The stereochemistry of the compound is defined by the (3S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydrothiophene ring, followed by the introduction of the cyclopentylamino group and the hydroxyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the oxidation state of the sulfur atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane or ethanol are often used, and reactions are typically conducted under controlled temperatures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to the formation of a deoxygenated tetrahydrothiophene derivative.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its chiral nature allows for the investigation of stereospecific biological processes.
Medicine
In medicine, this compound has potential as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific enzymes or receptors.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3R,4R)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Cyclohexylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide
- (3S,4S)-3-(Cyclopentylamino)-4-methoxytetrahydrothiophene 1,1-dioxide
Uniqueness
Compared to similar compounds, (3S,4S)-3-(Cyclopentylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide stands out due to its specific stereochemistry and functional groups
This compound’s distinct structure and properties make it a valuable subject of study in both academic and industrial research. Its versatility and potential for various applications highlight its importance in the scientific community.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(3S,4S)-4-(cyclopentylamino)-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C9H17NO3S/c11-9-6-14(12,13)5-8(9)10-7-3-1-2-4-7/h7-11H,1-6H2/t8-,9-/m1/s1 |
InChI Key |
VKHCJAICLHQXLV-RKDXNWHRSA-N |
Isomeric SMILES |
C1CCC(C1)N[C@@H]2CS(=O)(=O)C[C@H]2O |
Canonical SMILES |
C1CCC(C1)NC2CS(=O)(=O)CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.